

chemical structure of PROTAC eDHFR Degrader-2

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Compound of Interest

Compound Name: PROTAC eDHFR Degrader-2

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Technical Guide: PROTAC eDHFR Degrader-2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **PROTAC eDHFR Degrader-2**, also known as compound 7b, a chemical tool designed for the targeted degradation of proteins tagged with Escherichia coli dihydrofolate reductase (eDHFR). This degrader enables researchers to achieve rapid, reversible, and specific post-translational knockdown of proteins of interest (POIs) in a controlled manner, making it a valuable asset for studying protein function.

Core Concepts and Chemical Structure

PROTAC eDHFR Degrader-2 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). It is comprised of three key components:

- A ligand for the target protein: In this case, the molecule is trimethoprim, which specifically binds to the bacterial enzyme eDHFR. This component does not target an endogenous human protein but rather an exogenous tag that must be genetically fused to a protein of interest.
- A ligand for an E3 ubiquitin ligase: The degrader incorporates a derivative of pomalidomide,
 which recruits the Cereblon (CRBN) E3 ubiquitin ligase.



 A chemical linker: A flexible linker connects the trimethoprim and pomalidomide moieties, enabling the formation of a stable ternary complex between the eDHFR-tagged protein and the CRBN E3 ligase.

This induced proximity triggers the ubiquitination of the eDHFR-tagged protein, marking it for degradation by the 26S proteasome.

Chemical Structure and Properties

The definitive chemical structure of **PROTAC eDHFR Degrader-2** is provided below.

Property	Value
Compound Name	PROTAC eDHFR Degrader-2 (Compound 7b)
Molecular Formula	C34H40N8O9
Molecular Weight	704.73 g/mol
CAS Number	2849442-91-5
Canonical SMILES	COC1=CC(=CC(=C1OCCCC(=O)NCCOCCNC2 =CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4= O)OC)CC5=CN=C(N=C5N)N[1]

Quantitative Performance Data

The primary research describing this system focuses on a series of related compounds. While **PROTAC eDHFR Degrader-2** is identified as compound 7b, detailed quantitative degradation data was prominently reported for a closely related analogue, compound 7c. Compound 7c was shown to be a highly effective degrader of eDHFR-tagged proteins.[2][3] The data presented below is for this potent analogue, which demonstrates the capabilities of this degrader scaffold.



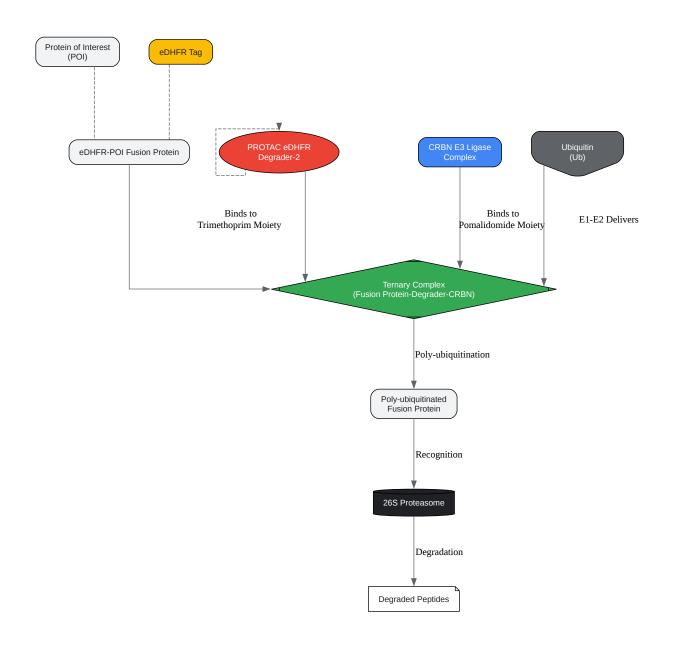
Parameter	Description	Value	Cell Line	Target Protein	Reference
D _{max}	The maximum percentage of protein degradation achieved.	>95%	HEK293T, T cells	eDHFR-YFP	Etersque JM et al. Nat Commun. 2023 Nov 3;14(1):7071.
DC50	The concentration of the degrader required to induce 50% of D _{max} .	Not Reported	HEK293T, T cells	eDHFR-YFP	Etersque JM et al. Nat Commun. 2023 Nov 3;14(1):7071.

Note: Specific DC₅₀ values for compound 7b or 7c are not detailed in the primary publication's abstract. The reported data emphasizes the high efficacy (D_{max}) at a concentration of 100 nM for compound 7c.[3][4]

Mechanism of Action: Signaling Pathway

The mechanism of action for **PROTAC eDHFR Degrader-2** follows the canonical PROTAC pathway. The degrader acts as a molecular bridge, inducing the formation of a ternary complex between the target protein (an eDHFR-fusion protein) and the CRBN E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.





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Mechanism of action for PROTAC eDHFR Degrader-2.



Experimental Protocols

The following are representative protocols for key experiments involved in characterizing the activity of **PROTAC eDHFR Degrader-2**.

Cell Culture and Transfection

This protocol describes the general procedure for maintaining and transfecting mammalian cells to express an eDHFR-tagged protein of interest.

Cell Maintenance:

- Culture HEK293T cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells upon reaching 80-90% confluency.

Transfection:

- Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- Prepare the transfection mixture: For each well, dilute plasmid DNA encoding the eDHFRtagged protein of interest into a serum-free medium.
- Add a suitable transfection reagent (e.g., FuGene HD or Lipofectamine) to the diluted DNA, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
- Add the transfection complex dropwise to the cells.
- Incubate for 24-48 hours to allow for protein expression before commencing degrader treatment.

Western Blotting for Degradation Analysis



This protocol is used to quantify the extent of protein degradation following treatment with the PROTAC.

Cell Lysis:

- After treating the transfected cells with various concentrations of PROTAC eDHFR
 Degrader-2 for the desired time (e.g., 24 hours), wash the cells twice with ice-cold
 Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

• Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Transfer:

- Normalize protein amounts for all samples with lysis buffer and add Laemmli sample buffer. Denature samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Include a protein ladder.
- Perform electrophoresis to separate proteins by molecular weight.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting:



- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
 Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest (or the eDHFR tag) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- · Detection and Analysis:
 - Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band to determine the relative protein abundance.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **PROTAC eDHFR Degrader-2**.



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Workflow for quantifying protein degradation.



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